molecular formula C3H12Cl2N2 B010419 (S)-(-)-1,2-Diaminopropane dihydrochloride CAS No. 19777-66-3

(S)-(-)-1,2-Diaminopropane dihydrochloride

Cat. No. B010419
CAS RN: 19777-66-3
M. Wt: 147.04 g/mol
InChI Key: AEIAMRMQKCPGJR-QTNFYWBSSA-N
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Description

(S)-(-)-1,2-Diaminopropane dihydrochloride is an important intermediate in organic synthesis with a wide range of applications in fine chemicals, medicine, dye, pesticide industries, and more. The compound's synthesis and properties have been thoroughly investigated due to its relevance in various chemical reactions and its role in forming complex structures with metals (Xie Yong-ju, 2009).

Synthesis Analysis

The synthesis of 1,2-diaminopropane from waste liquid of 1,2-dichloropropane has been detailed, highlighting optimal conditions to achieve yields over 50%. Such conditions include using water as a solvent, a catalyst concentration of 1% of the amount of 1,2-dichloropropane, and a specific molar ratio, reaction temperature, and time (Xie Yong-ju, 2009).

Molecular Structure Analysis

Research on the molecular structure has been focused on complexes formed with metals such as copper(II), demonstrating the compound's ability to engage in coordination chemistry and form stable, complex geometries. These studies have been crucial for understanding its reactivity and potential applications in catalysis and material science (M. Sundberg, R. Uggla, 1997).

Chemical Reactions and Properties

(S)-(-)-1,2-Diaminopropane dihydrochloride participates in various chemical reactions, forming complex structures with other molecules and metals. The compound's reactivity with phthaloyl chloride to produce 1,2-diisophthalimidoethane highlights its importance in synthesizing heterocyclic compounds and its versatile functionality in organic synthesis (Yu. A. Simonov et al., 1987).

Physical Properties Analysis

The physical properties of (S)-(-)-1,2-Diaminopropane dihydrochloride, including its solubility, melting point, and stability, are essential for its handling and application in various chemical processes. These characteristics are determined by its molecular structure and contribute to its efficacy as an intermediate in synthesis reactions.

Chemical Properties Analysis

The chemical properties of (S)-(-)-1,2-Diaminopropane dihydrochloride, such as its basicity, reactivity towards electrophiles and nucleophiles, and its role in forming Schiff bases and complex metal ions, underscore its utility in organic and inorganic chemistry. Its ability to form stable complexes with metals like copper(II), nickel(II), and cobalt(III) is particularly noteworthy, offering insights into its potential applications in catalysis and materials science (K. Nonoyama, M. Nonoyama, 1987).

Safety And Hazards


  • Toxicity : DAP dihydrochloride is generally considered low in toxicity. However, standard safety precautions should be followed during handling.

  • Irritant : It may cause skin and eye irritation. Protective gear is recommended.

  • Storage : Store in a cool, dry place away from incompatible substances.


Future Directions

Research on DAP dihydrochloride continues to explore its applications in:



  • Catalysis : Investigating its role as a ligand in catalytic reactions.

  • Medicinal Chemistry : Exploring its potential as a building block for drug development.

  • Materials Science : Utilizing its coordination properties for novel materials.


properties

IUPAC Name

(2S)-propane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAMRMQKCPGJR-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480930
Record name (2S)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1,2-Diaminopropane dihydrochloride

CAS RN

19777-66-3
Record name (2S)-Propane-1,2-diamine;dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019777663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-propane-1,2-diamine;dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
K Inoue, K Kikuchi, M Ohba… - Angewandte Chemie …, 2003 - Wiley Online Library
Large single crystals of the chiral ferrimagnet [{Cr (CN) 6}{Mn (S)-pnH (H 2 O)}](H 2 O) can be recovered from the reaction between K 3 [Cr (CN) 6], Mn (ClO 4) 2, and (S)-1, 2-…
Number of citations: 225 onlinelibrary.wiley.com
M Wang, X Wang, B Zhang, F Li, H Meng… - Journal of Materials …, 2023 - pubs.rsc.org
Chiral organic–inorganic hybrid metal halides with high photoluminescence quantum yield (PLQY) and high luminescence dissymmetry factor (glum) offer a new platform for …
Number of citations: 7 pubs.rsc.org
K Inoue, H Imai, PS Ghalsasi, K Kikuchi… - Angewandte Chemie …, 2001 - Wiley Online Library
The transparent, double bridged-(R)-spiral three-dimensional polymeric complex K 0.4 [Cr (CN) 6][Mn (S)-pn](S)-pnH 0.6 ((S)-pn=(S)-1, 2-diaminopropane) has been synthesized and …
Number of citations: 300 onlinelibrary.wiley.com
DD Miller, FL Hsu, RR Ruffolo Jr… - Journal of Medicinal …, 1976 - ACS Publications
Chemistry. The optically active 1, 2-propylenediamines 7a and 7b were prepared by the synthetic route outlined in Scheme I rather than by conventional resolution. 9’10 The …
Number of citations: 36 pubs.acs.org
F Benetollo, G Bombieri, KM Samaria, LM Vallarino… - Polyhedron, 2001 - Elsevier
Complexes of Ca(II) and Sr(II) with six-nitrogen-donor macrocyclic ligands carrying a methyl group at each diimine side-chain were synthesized by the metal-templated condensation of …
Number of citations: 12 www.sciencedirect.com
F Benetollo, G Bombieri, WA Gootee, KK Fonda… - Polyhedron, 1998 - Elsevier
Complexes of La(III) with the macrocyclic ligand C 24 H 30 N 6 , in which each di-imine side chain carries a –CH 3 substituent, were synthesized by the metal-templated cyclic Schiff-…
Number of citations: 14 www.sciencedirect.com
AJ Repta, MJ Baltezor… - Journal of Pharmaceutical …, 1976 - Wiley Online Library
An enantiomer of the cytotoxic agent (±)‐1,2‐di(4‐piperazine‐2,6‐dione)propane [(±)‐I] (ICRF 159) was utilized to overcome a solubility problem in the preparation of a solution suitable …
Number of citations: 77 onlinelibrary.wiley.com
JP Costes, R Maurice, L Vendier - Chemistry–A European …, 2012 - Wiley Online Library
Two novel mononuclear five‐coordinate nickel complexes with distorted square‐pyramidal geometries are presented. They result from association of a tridentate “half‐unit” ligand and 6,…
L Angiolini, T Benelli, L Giorgini - Reactive and Functional Polymers, 2011 - Elsevier
A methacrylic homopolymer bearing in the side-chain achiral zinc tetraarylporphyrin moieties, has been studied as macromolecular chromophoric host to determine the absolute …
Number of citations: 15 www.sciencedirect.com
JH Park, HJ Ha, WK Lee, T Généreux‐Vincent… - …, 2009 - Wiley Online Library
Candida antarctica lipase B catalyzed the stereoselective ammoniolysis of N‐alkyl aziridine‐2‐carboxylates in tBuOH saturated with ammonia and yielded the (2S)‐aziridine‐2‐…

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